molecular formula C10H8BrNO2 B1372890 4-bromo-7-methyl-1H-indole-6-carboxylic acid CAS No. 1167055-60-8

4-bromo-7-methyl-1H-indole-6-carboxylic acid

Cat. No.: B1372890
CAS No.: 1167055-60-8
M. Wt: 254.08 g/mol
InChI Key: MUIZJQQMAUFRNL-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indole-6-carboxylic acid is a halogenated indole derivative featuring a bromine atom at position 4, a methyl group at position 7, and a carboxylic acid substituent at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in drug discovery (e.g., kinase inhibitors) and as a building block for functionalized heterocycles . Its reactivity is influenced by the electron-withdrawing carboxylic acid group and the steric effects of the methyl substituent, making it a valuable intermediate in cross-coupling reactions and C–H functionalization strategies .

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-7(10(13)14)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIZJQQMAUFRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)O)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257397
Record name 4-Bromo-7-methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-60-8
Record name 4-Bromo-7-methyl-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-7-methyl-1H-indole-6-carboxylic acid with key analogs, focusing on structural features, physicochemical properties, and reactivity.

Positional Isomers and Functional Group Variations
Compound Name Substituents Key Differences Similarity Index
6-Bromo-1H-indole-4-carboxylic acid Br (6), COOH (4) Bromine and carboxyl positions reversed 0.96
5-Bromo-1H-indole-7-carboxylic acid Br (5), COOH (7) Bromine shifted to position 5 0.94
Methyl 4-bromo-1H-indole-6-carboxylate Br (4), COOCH₃ (6) Carboxylic acid esterified to methyl ester 0.91
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid Br (4), COOH (3), OH (6) Indazole core with hydroxyl group N/A

Key Observations :

  • Positional isomerism significantly alters electronic properties.
  • Esterification (e.g., methyl ester analog) increases lipophilicity, which may improve membrane permeability in biological assays .
Reactivity in Cross-Coupling Reactions
  • Ru-Catalyzed C–H Arylation : The parent compound’s methyl group at position 7 may sterically hinder ortho-arylation, whereas analogs like 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid (5af) achieve 77% yield in Ru-catalyzed reactions due to favorable steric and electronic environments .
  • Amide Formation : Derivatives like 7-bromo-1H-indole-6-carboxamide (precursor to 48 in ) highlight the utility of the carboxylic acid group for functionalization via CDI-mediated couplings .
Physicochemical Properties
  • Molecular Weight and Solubility :
    • This compound (estimated MW: 268.05 g/mol) is heavier than its indazole analog (257.04 g/mol, ), likely due to the additional methyl group.
    • The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives, though bromine and methyl substituents may counterbalance this effect through hydrophobicity .

Biological Activity

4-Bromo-7-methyl-1H-indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Effects : This compound has shown promise in inhibiting cancer cell proliferation. For instance, it was observed that treatment with this compound led to an increase in mitotic cells in Jurkat cells, indicating potential anticancer activity .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess this activity.

The mechanism of action for this compound involves:

  • Receptor Interaction : Indole derivatives are known to bind with high affinity to various receptors and enzymes, influencing numerous biological processes. This binding can lead to modulation of signaling pathways critical for cell growth and apoptosis .
  • Cell Cycle Regulation : Studies have shown that this compound can affect the cell cycle, particularly increasing the number of cells in the mitotic phase, which is crucial for its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication
AnticancerIncreased mitotic cells in Jurkat cells
AntimicrobialPotential activity against bacterial strains

Case Study: Anticancer Activity

In a study examining the effects of this compound on Jurkat cells, treatment resulted in a significant increase in phospho-histone H3 (PH3)-positive cells compared to control groups. The results indicated a dose-dependent increase in mitotic cells, suggesting that this compound may serve as a viable candidate for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-bromo-7-methyl-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole precursor. For example, starting with 7-methylindole, bromination at the 4-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation . Subsequent carboxylation at the 6-position may employ carbon dioxide under high-pressure conditions or transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki reactions) for regioselective functionalization . Optimization includes:
  • Temperature control (0–5°C for bromination to avoid over-bromination).
  • Use of directing groups (e.g., methyl at position 7) to enhance regioselectivity.
  • Catalytic systems (e.g., Pd(PPh₃)₄ for carboxylation).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight ([M+H]⁺ = 284.0 Da for C₁₀H₈BrNO₂).
  • NMR : Key signals include:
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm for C7-CH₃), and carboxylic acid proton (δ 12–13 ppm, broad).
  • ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and brominated aromatic carbon (δ ~115 ppm) .
  • Elemental Analysis : Validate C, H, N, Br ratios (±0.3% theoretical).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Follow hazardous waste guidelines for halogenated organics (EPA/DOT) .

Q. What solvents are optimal for dissolving this compound in biological assays?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF (1–10 mM stock solutions).
  • Aqueous buffers : Adjust pH to >7.0 with NaOH to deprotonate the carboxylic acid.
  • Avoid chlorinated solvents (e.g., CHCl₃) due to potential reactivity with the bromine substituent .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELXL (for refinement) and OLEX2 (for structure solution) to determine bond lengths, angles, and torsion angles .
  • Key Parameters : Compare experimental vs. DFT-calculated geometries (e.g., Br–C bond length: ~1.90 Å experimentally vs. 1.93 Å computationally).
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals .

Q. How can researchers address contradictory biological activity data in different assay systems?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate activity across ≥3 independent assays (e.g., enzymatic vs. cell-based).
  • Metabolite Interference : Use LC-MS to detect degradation products or metabolites in cell media .
  • Solubility Artifacts : Confirm compound stability via NMR in assay buffers .

Q. What strategies enhance the compound’s binding affinity in protein interaction studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents at positions 4 (Br), 6 (COOH), and 7 (CH₃) to probe steric/electronic effects .
  • Crystallographic Docking : Use OLEX2 to model ligand-protein interactions and identify key binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH of binding to optimize thermodynamic profiles .

Q. How does the methyl group at position 7 influence electronic properties compared to other substituents?

  • Methodological Answer :
  • Comparative Analysis :
SubstituentElectronic EffectBiological Impact
-CH₃ (7-methyl)Electron-donating (+I effect)Enhanced lipophilicity, altered π-stacking
-OCH₃Stronger electron-donating (+M effect)Increased solubility, potential H-bonding
-Br (4-bromo)Electron-withdrawing (-I effect)Stabilizes aryl radical intermediates
  • Techniques : Cyclic voltammetry to measure redox potentials and DFT for frontier molecular orbital analysis .

Q. What are the challenges in scaling up synthesis without compromising regioselectivity?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reduce side reactions during bromination .
  • Catalyst Recycling : Use immobilized Pd catalysts for carboxylation to minimize metal contamination .
  • In-situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-7-methyl-1H-indole-6-carboxylic acid
Reactant of Route 2
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4-bromo-7-methyl-1H-indole-6-carboxylic acid

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